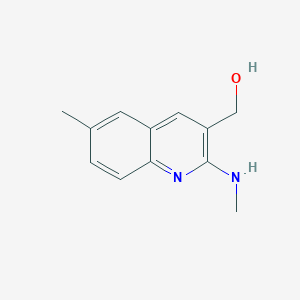







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH:12][CH3:13])[C:6]([CH:14]=[O:15])=[CH:5]2.[BH4-].[Na+]>C1COCC1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH:12][CH3:13])[C:6]([CH2:14][OH:15])=[CH:5]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=C(C(=NC2=CC1)NC)C=O
|
|
Name
|
|
|
Quantity
|
134 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=C(C(=NC2=CC1)NC)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
before quenching by addition of a 6 N aq. HCl solution (0.45 mL)
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 15 min at +4° C.
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
THF was then removed at 40° C. under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with CH2Cl2 (50 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with brine (10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 50:50)
|
|
Type
|
CUSTOM
|
|
Details
|
provided
|
|
Type
|
CUSTOM
|
|
Details
|
after evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2C=C(C(=NC2=CC1)NC)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73 mg | |
| YIELD: PERCENTYIELD | 55% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |